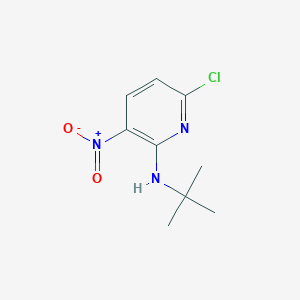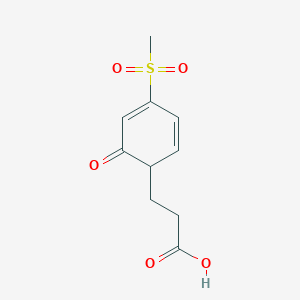
3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid is an organic compound with the molecular formula C10H12O5S It is characterized by a cyclohexadienone core substituted with a methylsulfonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid typically involves the following steps:
Formation of the Cyclohexadienone Core: The cyclohexadienone core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The methylsulfonyl group plays a crucial role in its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
Uniqueness
3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
539814-13-6 |
|---|---|
Molecular Formula |
C10H12O5S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-(4-methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid |
InChI |
InChI=1S/C10H12O5S/c1-16(14,15)8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6-7H,3,5H2,1H3,(H,12,13) |
InChI Key |
JWSAQDQDHQJWSG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=O)C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
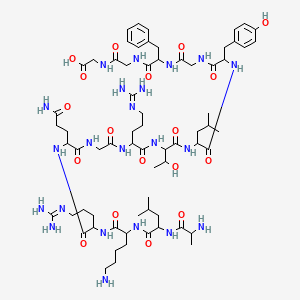
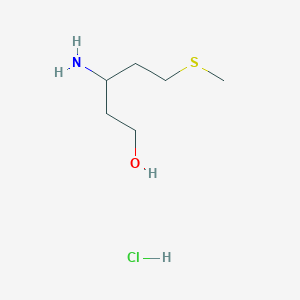
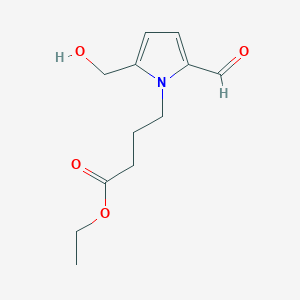
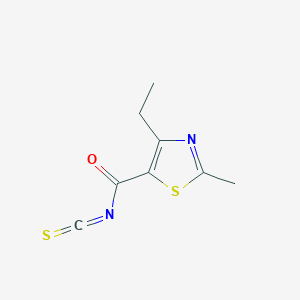
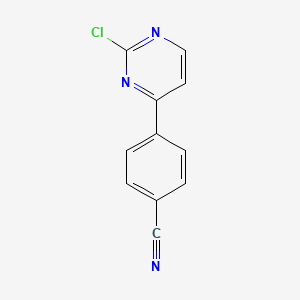
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
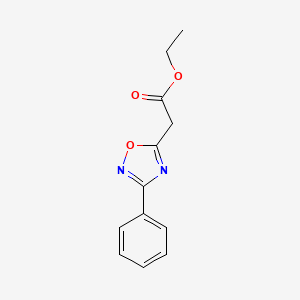
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
